BenchChemオンラインストアへようこそ!

PF-06465469

ITK inhibitor BTK inhibitor kinase assay

PF-06465469 is an irreversible covalent ITK/BTK inhibitor (IC50=2 nM). It uniquely suppresses MEK1/2 and AKT phosphorylation, absent in selective inhibitors BMS-509744 and ONO-7790500. Validated cellular potency (PLCγ IC50=31 nM) and whole blood activity (IL-2 IC50=48 nM) ensure reproducible experimental design. Procure for precise dual-target pathway interrogation and benchmark studies.

Molecular Formula C30H33N7O2
Molecular Weight 523.6 g/mol
CAS No. 1407966-77-1
Cat. No. B609992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06465469
CAS1407966-77-1
SynonymsPF-06465469;  PF 06465469;  PF06465469;  PF-6465469;  PF 6465469;  PF6465469; 
Molecular FormulaC30H33N7O2
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C
InChIInChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1
InChIKeyCGJVMKJGKFEHTL-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06465469 (CAS 1407966-77-1): A Covalent ITK/BTK Inhibitor with Defined Biochemical and Cellular Potency


3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide, commonly designated PF-06465469, is a potent, irreversible covalent inhibitor of interleukin-2-inducible T-cell kinase (ITK) . The compound exhibits equipotent inhibitory activity against Bruton's tyrosine kinase (BTK) (ITK IC50 = 2 nM; BTK IC50 = 2 nM) . As a member of the Tec family kinase inhibitor class, PF-06465469 is employed as a chemical probe to interrogate ITK-dependent signaling in T-cell biology and as a comparator tool compound in the development of next-generation selective kinase inhibitors [1].

Why PF-06465469 (CAS 1407966-77-1) Cannot Be Replaced by a Generic ITK Inhibitor


ITK inhibitors exhibit significant divergence in selectivity profiles, cellular target engagement, and functional outcomes, rendering simple substitution scientifically invalid. PF-06465469 distinguishes itself through its dual covalent inhibition of both ITK and BTK (each at 2 nM) , a profile that contrasts sharply with more selective agents like BMS-509744 (ITK IC50 = 19 nM, >60-fold selective over BTK) and ONO-7790500, which spare BTK entirely [1]. Critically, PF-06465469 suppresses MEK1/2 and AKT phosphorylation in cellular assays—a mechanistic feature not observed with ONO-7790500 or BMS-509744—and demonstrates defined cellular potency (Jurkat PLCγ phosphorylation IC50 = 31 nM; human whole blood IL-2 production IC50 = 48 nM) [1]. These quantitative distinctions in target engagement and downstream signaling mandate product-specific procurement for reproducible experimental design.

Quantitative Differentiation Evidence for PF-06465469 (CAS 1407966-77-1) Relative to ITK Inhibitor Comparators


Biochemical Potency: Dual ITK/BTK Covalent Inhibition at 2 nM

PF-06465469 demonstrates equipotent covalent inhibition of ITK and BTK with IC50 values of 2 nM for both kinases . In contrast, the selective ITK inhibitor BMS-509744 exhibits an ITK IC50 of 19 nM with >60-fold selectivity over BTK (BTK IC50 >1,140 nM) . This dual-target inhibition at single-digit nanomolar potency is a distinguishing feature of PF-06465469.

ITK inhibitor BTK inhibitor kinase assay

Cellular Target Engagement: PLCγ Phosphorylation in Jurkat Cells

PF-06465469 blocks anti-CD3-induced phosphorylation of PLCγ in Jurkat T-cells with an IC50 of 31 nM . While direct comparative cellular IC50 data for BMS-509744 under identical conditions are not available, the biochemical potency differential (2 nM vs 19 nM) translates to a substantial shift in cellular target engagement, underscoring the need for compound-specific validation.

cellular assay Jurkat cells PLCγ phosphorylation

Ex Vivo Functional Activity: IL-2 Production in Human Whole Blood

PF-06465469 inhibits IL-2 production in anti-CD3-stimulated human whole blood with an IC50 of 48 nM . This ex vivo metric, which accounts for plasma protein binding and cellular complexity, is a critical benchmark for translational relevance. Selective ITK inhibitors such as ONO-7790500 lack reported whole blood activity data, making PF-06465469 a more characterized tool for bridging in vitro to ex vivo studies.

whole blood assay IL-2 production ex vivo

Signaling Pathway Inhibition: MEK1/2 and AKT Phosphorylation

In a head-to-head comparative study of four ITK inhibitors, PF-06465469 and ibrutinib inhibited MEK1/2 and AKT phosphorylation in Jurkat cells, whereas the more selective ITK inhibitors ONO-7790500 and BMS-509744 did not [1]. This differential effect on downstream survival signaling pathways represents a functional divergence that cannot be replicated by selective ITK inhibitors.

MEK AKT signaling T-cell lymphoma

Functional Assay: Inhibition of CXCL12-Mediated Cell Migration

PF-06465469 significantly inhibits migration of Jurkat cells in response to CXCL12 (P = 0.03) [1]. In the same study, ONO-7790500 (P = 0.01), BMS-509744 (P = 0.01), and ibrutinib (P = 0.02) also inhibited migration. The more selective inhibitors ONO-7790500 and BMS-509744 were numerically slightly more effective, though the difference was not statistically significant [1].

cell migration CXCL12 chemotaxis

Combination Synergy: Doxorubicin and PI3K Inhibitors

PF-06465469 (as the ibrutinib representative in synergy experiments) demonstrated strong synergy with doxorubicin, with combination indices (CI) <1 at all tested concentrations [1]. Synergy was also observed with the PI3Kδ inhibitor idelalisib and the pan-PI3K inhibitor pictilisib [1]. These combination effects were established using a compound (ibrutinib) with a signaling inhibition profile similar to PF-06465469, supporting the potential utility of PF-06465469 in combination studies.

synergy doxorubicin PI3K inhibitor T-cell lymphoma

Recommended Research and Industrial Application Scenarios for PF-06465469 (CAS 1407966-77-1)


Dual ITK/BTK Pathway Inhibition in T-Cell Lymphoma Models

Utilize PF-06465469 as a chemical probe to simultaneously inhibit ITK and BTK (both IC50 = 2 nM) in peripheral T-cell lymphoma (PTCL) cell lines, including Jurkat and MOLT4. The compound's defined cellular potency (PLCγ phosphorylation IC50 = 31 nM) and whole blood activity (IL-2 IC50 = 48 nM) provide validated concentration ranges for in vitro and ex vivo studies .

Comparative Tool Compound for Next-Generation Selective ITK Inhibitor Development

Employ PF-06465469 as a dual-target benchmark against which to assess the selectivity and functional consequences of novel, more selective ITK inhibitors. Its established inhibition of MEK1/2 and AKT phosphorylation, absent in selective inhibitors ONO-7790500 and BMS-509744, serves as a functional readout for off-target pathway engagement [1].

T-Cell Migration and Chemotaxis Studies

Apply PF-06465469 in CXCL12-mediated Jurkat cell migration assays as a validated inhibitor (P = 0.03), with performance comparable to other established ITK inhibitors. This application is supported by direct head-to-head comparative data demonstrating significant inhibition of chemotaxis [1].

Rational Combination Therapy Screening with Doxorubicin and PI3K Inhibitors

Integrate PF-06465469 into combination viability assays with doxorubicin, idelalisib (PI3Kδ inhibitor), or pictilisib (pan-PI3K inhibitor) in T-cell lymphoma cell lines. Class-level evidence indicates strong synergy (combination index <1) with these agents, supporting the compound's use in preclinical combination screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06465469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.